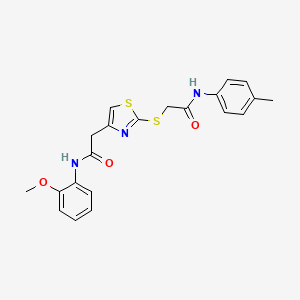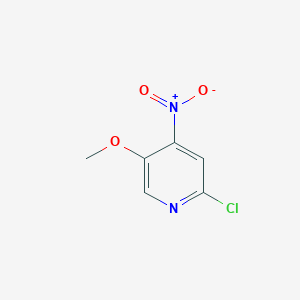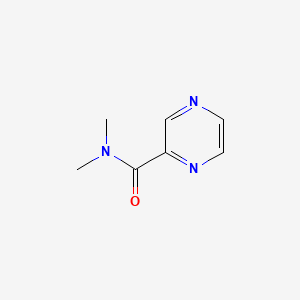
3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Hydroxy-phenyl-amino Group: This step may involve a nucleophilic substitution reaction where an amino group is introduced to the phenyl ring, followed by hydroxylation.
Attachment of the Morpholin-4-yl-phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the morpholin-4-yl-phenyl group to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrolidine-2,5-dione core or the phenyl rings.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups to the phenyl rings.
科学的研究の応用
Chemistry
In chemistry, 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
3-(Hydroxy-phenyl-amino)-1-phenyl-pyrrolidine-2,5-dione: Lacks the morpholin-4-yl group.
3-(Amino-phenyl)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione: Lacks the hydroxy group.
1-(4-Morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione: Lacks both the hydroxy and amino groups.
Uniqueness
The presence of both the hydroxy-phenyl-amino and morpholin-4-yl-phenyl groups in 3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione makes it unique. These functional groups can impart distinct chemical and biological properties, making the compound versatile for various applications.
特性
IUPAC Name |
3-(N-hydroxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19-14-18(23(26)17-4-2-1-3-5-17)20(25)22(19)16-8-6-15(7-9-16)21-10-12-27-13-11-21/h1-9,18,26H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQYPGOJCGVCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2606095.png)

![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)


![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2606104.png)
![1-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2606105.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2606106.png)

![(5E)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2606109.png)

![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2606116.png)
